2,3,5,6-Tetrachloroterephthaloyl dichloride
Overview
Description
2,3,5,6-Tetrachloroterephthaloyl dichloride is a chemical compound with the molecular formula C8Cl6O2 and a molecular weight of 340.802 g/mol . It is characterized by its high chlorine content and is primarily used in various industrial and research applications. The compound is also known by other names such as tetrachloroterephthaloyl chloride and perchloroterephthaloyl chloride .
Preparation Methods
The synthesis of 2,3,5,6-tetrachloroterephthaloyl dichloride typically involves the chlorination of terephthaloyl chloride. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature and pressure . Industrial production methods may involve large-scale chlorination processes with stringent safety measures due to the toxic nature of the reagents and products involved .
Chemical Reactions Analysis
2,3,5,6-Tetrachloroterephthaloyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, it can hydrolyze to form tetrachloroterephthalic acid and hydrochloric acid.
Condensation Reactions: It can react with diamines to form polyamides, which are useful in the production of high-performance polymers.
Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying based on the desired products .
Scientific Research Applications
2,3,5,6-Tetrachloroterephthaloyl dichloride has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers such as polyamides and polyesters.
Material Science: The compound is utilized in the development of advanced materials with specific properties such as high thermal stability and chemical resistance.
Biological Research: It serves as a reagent in the modification of biomolecules for various biochemical studies.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrachloroterephthaloyl dichloride primarily involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly electronegative, making the carbonyl carbon atoms susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds and materials .
Comparison with Similar Compounds
2,3,5,6-Tetrachloroterephthaloyl dichloride can be compared with other similar compounds such as:
Terephthaloyl Chloride: Unlike this compound, terephthaloyl chloride does not contain chlorine atoms on the aromatic ring, making it less reactive in certain substitution reactions.
Isophthaloyl Chloride: This compound has a different substitution pattern on the aromatic ring, leading to variations in reactivity and applications.
Phthaloyl Chloride: Similar to terephthaloyl chloride but with different positional isomers, affecting its chemical behavior and uses.
The unique chlorine substitution pattern in this compound imparts distinct reactivity and properties, making it valuable for specific applications.
Properties
IUPAC Name |
2,3,5,6-tetrachlorobenzene-1,4-dicarbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl6O2/c9-3-1(7(13)15)4(10)6(12)2(5(3)11)8(14)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIRZJAZKDWEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)C(=O)Cl)Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027302 | |
Record name | 2,3,5,6-Tetrachlorobenzene-1,4-dicarbonyl dichloride | |
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Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
Record name | 2,3,5,6-Tetrachloroterephthaloyl chloride | |
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CAS No. |
719-32-4 | |
Record name | 2,3,5,6-Tetrachloro-1,4-benzenedicarbonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=719-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3,5,6-Tetrachloroterephthaloyl chloride | |
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Record name | Tetrachloroterephthaloyl chloride | |
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Record name | 1,4-Benzenedicarbonyl dichloride, 2,3,5,6-tetrachloro- | |
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Record name | 2,3,5,6-Tetrachlorobenzene-1,4-dicarbonyl dichloride | |
Source | EPA DSSTox | |
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Record name | 2,3,5,6-tetrachloroterephthaloyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2,3,5,6-TETRACHLOROTEREPHTHALOYL DICHLORIDE | |
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Record name | 2,3,5,6-TETRACHLOROTEREPHTHALOYL CHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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